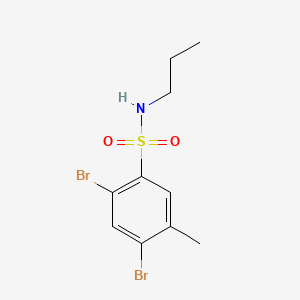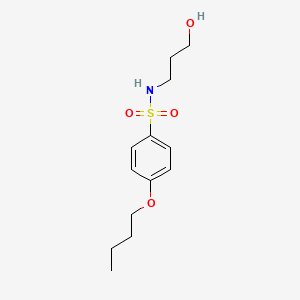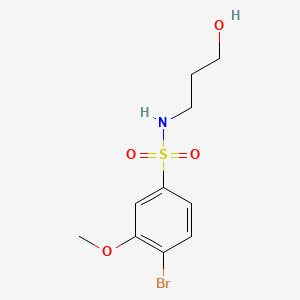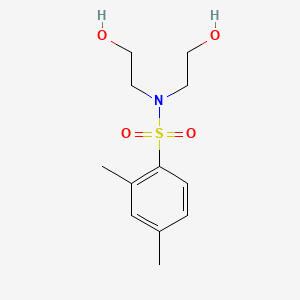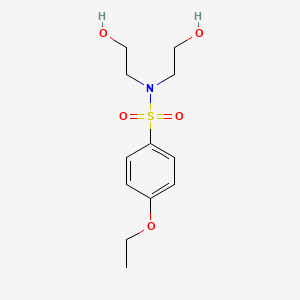
Phytochrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytochromes are a class of photoreceptor proteins found in plants, bacteria, and fungi . They respond to light in the red and far-red regions of the visible spectrum and can be classified as either Type I, which are activated by far-red light, or Type II that are activated by red light . Phytochromes control many aspects of plant development, including the germination of seeds, the synthesis of chlorophyll, the elongation of seedlings, the size, shape, and number of leaves, and the timing of flowering in adult plants .
Synthesis Analysis
Phytochrome-interacting factors (PIFs) are essential transcription factors for plant growth, development, and stress responses . A study identified 18 PIF genes in cultivated hexaploid wheat (Triticum aestivum L) . These genes participate in plant development and stress responses .
Molecular Structure Analysis
Phytochromes consist of a protein, covalently linked to a light-sensing bilin chromophore . The protein part comprises two identical chains (A and B). Each chain has a PAS domain, GAF domain, and PHY domain . The PAS domain serves as a signal sensor and the GAF domain is responsible for binding to cGMP and also senses light signals .
Chemical Reactions Analysis
Phytochromes mediate a great variety of photoregulation reactions in plants . Its photoperception function is based on the photoreversible phototransformation of the initial red-light-absorbing form (Pr) into a physiologically active far-red-light-absorbing form (Pfr) . The Pr → Pfr conversion includes an energy-storing photoreaction, which is cis-trans photoisomerization of the chromophore proceeding within several tens of picoseconds with participation of the singlet excited state .
Physical And Chemical Properties Analysis
This compound is a chromoprotein that exists in two photointerconvertible forms at physiological temperatures . One form absorbs maximally near 665 nm (Pr) and is considered inactive, while the other absorbs maximally near 730 nm (Pfr) and is morphogenically active .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Multi-omics techniques are being applied in studying phytochromes . These techniques provide a comprehensive view of the transcriptome, proteome, and metabolome-related network components mediated by phytochromes when cells are subjected to various stimulations . Understanding these processes will help in engineering improved sunlight capture and fitness of important crops .
Propriétés
Numéro CAS |
11121-56-5 |
|---|---|
Formule moléculaire |
GaTe |
Poids moléculaire |
0 |
Synonymes |
Phytochrome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1172145.png)
